An In-depth Technical Guide to Methyl 4-methanesulfinylbutanoate
An In-depth Technical Guide to Methyl 4-methanesulfinylbutanoate
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 4-methanesulfinylbutanoate.
Abstract
Methyl 4-methanesulfinylbutanoate is a chiral organosulfur compound featuring a sulfoxide functional group and a methyl ester. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis. It details a robust experimental protocol for its preparation via the selective oxidation of its thioether precursor, Methyl 4-(methylthio)butanoate. The document explores the significance of the sulfoxide moiety, its stereochemistry, and its relevance as a structural motif in biologically active molecules and as a versatile intermediate in synthetic organic chemistry.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of sound scientific research. The title compound, Methyl 4-methanesulfinylbutanoate, is systematically named according to IUPAC nomenclature. The "butanoate" indicates a four-carbon ester, with the carbonyl carbon as C1. The "methanesulfinyl" group (a methyl group single-bonded to a sulfoxide group, -S(O)CH₃) is located at position C4.
Key identifiers for this compound are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-(methylsulfinyl)butanoate | |
| Molecular Formula | C₆H₁₂O₃S | [1] |
| CAS Number | Not explicitly assigned; precursor is 53053-51-3 | [2] |
| Canonical SMILES | COC(=O)CCCS(=O)C | [1] |
| InChI | InChI=1S/C6H12O3S/c1-9-6(7)4-3-5-10(2)8/h3-5H2,1-2H3 | [1] |
| InChIKey | PUNHGAXUZKZLCR-UHFFFAOYSA-N | [1][3] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. The sulfoxide group introduces polarity and the potential for hydrogen bonding, influencing its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Weight | 164.22 g/mol | [4] |
| Monoisotopic Mass | 164.05072 Da | [1][3] |
| XLogP3 (Predicted) | -0.5 | [1] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
Synthesis and Mechanism
The most direct and common method for preparing Methyl 4-methanesulfinylbutanoate is the selective oxidation of its sulfide (thioether) analog, Methyl 4-(methylthio)butanoate. This transformation is a cornerstone of organosulfur chemistry.
3.1. Rationale for Synthetic Approach
The oxidation of a sulfide to a sulfoxide must be carefully controlled.[5] Over-oxidation can readily occur, yielding the corresponding sulfone (-SO₂-), which has different chemical and physical properties.[6] The choice of oxidizing agent is therefore critical.
-
Hydrogen Peroxide (H₂O₂) : A "green" and cost-effective oxidant. In an acidic medium like glacial acetic acid, it provides a clean and high-yielding route to sulfoxides.[5]
-
meta-Chloroperoxybenzoic Acid (m-CPBA) : A highly effective and common reagent for this transformation, though it can be more aggressive and may lead to sulfone formation if not used in stoichiometric amounts and at controlled temperatures.[6][7]
-
Urea-Hydrogen Peroxide (UHP) : A stable, solid source of H₂O₂ that is easy to handle and offers a mild oxidation alternative.[7]
For this guide, we focus on the hydrogen peroxide method due to its environmental advantages and high selectivity under mild, transition-metal-free conditions.[5]
3.2. Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective oxidation of sulfides.[5]
Objective: To synthesize Methyl 4-methanesulfinylbutanoate from Methyl 4-(methylthio)butanoate.
Materials:
-
Methyl 4-(methylthio)butanoate (CAS 53053-51-3)[2]
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Hydroxide (4 M aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting thioether, Methyl 4-(methylthio)butanoate (1.0 eq), in glacial acetic acid (approx. 1 mL per mmol of substrate).
-
Oxidant Addition: To the stirring solution at room temperature, slowly add hydrogen peroxide (30% H₂O₂, 4.0 eq) dropwise. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent localized over-oxidation to the sulfone.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thioether spot is completely consumed. Expertise Note: A typical mobile phase for TLC might be a 1:1 mixture of ethyl acetate and hexanes. The sulfoxide product will have a lower Rf value (be more polar) than the starting sulfide.
-
Work-up & Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide until the pH is approximately 7-8. Trustworthiness Note: This step quenches the reaction and removes the acetic acid catalyst, which is essential for a clean extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Characterization: The purity and identity of the final product, Methyl 4-methanesulfinylbutanoate, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
Sulfoxides are a class of organosulfur compounds that serve as important intermediates in organic synthesis and are found in various biologically active molecules.[8]
-
Chiral Auxiliaries: The sulfur atom in a sulfoxide is a stereocenter. This chirality is exploited in asymmetric synthesis to control the stereochemical outcome of reactions.
-
Precursors to Bioactive Molecules: The methylsulfinyl moiety is present in several natural products and pharmaceuticals. For instance, the related compound 2-Amino-4-(methylsulfinyl)butanoic acid, also known as Methionine sulfoxide, is a product of oxidative stress in biological systems and is involved in cellular signaling.[9] While not directly a drug, Methyl 4-methanesulfinylbutanoate can serve as a key building block for synthesizing more complex analogs for drug discovery programs.
-
Metabolite Studies: In drug development, understanding the metabolism of sulfur-containing drugs is critical. Often, thioether-containing drugs are metabolized in the body via oxidation to the corresponding sulfoxides and sulfones. Synthesizing these potential metabolites, like Methyl 4-methanesulfinylbutanoate, is essential for creating analytical standards to study drug metabolism and pharmacokinetics.
-
Agrochemical Research: The structural motifs present in this compound are also relevant in the development of new pesticides and herbicides.
The following diagram illustrates the relationship between the core compound and its key precursor and potential over-oxidation product, highlighting its central role.
Conclusion
Methyl 4-methanesulfinylbutanoate is a valuable chemical entity whose synthesis requires a nuanced understanding of selective oxidation chemistry. The protocol detailed herein, utilizing hydrogen peroxide in acetic acid, offers a reliable, efficient, and environmentally conscious method for its preparation. For researchers in drug discovery and organic synthesis, this compound represents a versatile building block, a potential metabolite standard, and an entry point into the rich chemistry of chiral sulfoxides. Mastery of its synthesis and handling is a key skill for professionals working with advanced organic intermediates.
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